molecular formula C11H15N B1310969 (2R)-2-(2-methylphenyl)pyrrolidine CAS No. 914299-83-5

(2R)-2-(2-methylphenyl)pyrrolidine

Cat. No.: B1310969
CAS No.: 914299-83-5
M. Wt: 161.24 g/mol
InChI Key: RSXCTIINURQYGA-LLVKDONJSA-N
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Description

(2R)-2-(2-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a 2-methylphenyl group at the 2-position

Scientific Research Applications

(2R)-2-(2-methylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-methylphenyl)pyrrolidine typically involves the reaction of 2-methylbenzylamine with a suitable pyrrolidine precursor under specific conditions. One common method is the reductive amination of 2-methylbenzylamine with pyrrolidine-2-carboxaldehyde using a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted aromatic compounds, such as nitro or bromo derivatives.

Mechanism of Action

The mechanism of action of (2R)-2-(2-methylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-methylphenyl)pyrrolidine: The enantiomer of (2R)-2-(2-methylphenyl)pyrrolidine, with different stereochemistry.

    2-(2-methylphenyl)pyrrolidine: The racemic mixture of both enantiomers.

    2-phenylpyrrolidine: A similar compound without the methyl group on the aromatic ring.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture. The presence of the 2-methyl group on the aromatic ring also influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

(2R)-2-(2-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6,11-12H,4,7-8H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXCTIINURQYGA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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